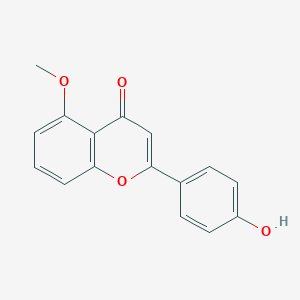
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Mécanisme D'action
The mechanism of action of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which can increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can lead to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. It has also been shown to have antioxidant properties and can scavenge free radicals, which can protect against oxidative stress.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride are diverse and depend on the specific application. In cardiovascular diseases, it can improve blood flow to the heart and reduce blood pressure. In cancer, it can inhibit tumor cell growth and induce apoptosis. In neurological disorders, it can protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride in lab experiments is its well-established synthesis method and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways. Additionally, its effects can vary depending on the concentration and duration of exposure, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride. One direction is to further investigate its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders. Another direction is to elucidate its mechanism of action and identify specific pathways that it targets. Additionally, there is potential for the development of novel derivatives with improved efficacy and selectivity. Finally, more studies are needed to fully understand the advantages and limitations of using this compound in lab experiments and to optimize experimental design.
Méthodes De Synthèse
The synthesis of 8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride involves the reaction of theophylline with benzylamine, followed by the addition of 1-(2-hydroxy-3-chloropropyl)-4-benzylpiperazine. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. The purity and yield of the final product can be optimized by using different reaction conditions and purification techniques.
Applications De Recherche Scientifique
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride has been studied for its potential therapeutic applications in various fields such as cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, it has been shown to have vasodilatory effects and can improve blood flow to the heart. In cancer, it has been investigated as a potential anti-tumor agent due to its ability to inhibit tumor cell growth and induce apoptosis. In neurological disorders, it has been studied for its neuroprotective effects and potential in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
105319-52-6 |
|---|---|
Nom du produit |
8-(Benzylamino)-7-(2-hydroxy-3-(4-benzyl-1-piperazinyl)propyl)theophylline dihydrochloride |
Formule moléculaire |
C28H37Cl2N7O3 |
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C28H35N7O3.2ClH/c1-31-25-24(26(37)32(2)28(31)38)35(27(30-25)29-17-21-9-5-3-6-10-21)20-23(36)19-34-15-13-33(14-16-34)18-22-11-7-4-8-12-22;;/h3-12,23,36H,13-20H2,1-2H3,(H,29,30);2*1H |
Clé InChI |
VOWBYAMVXOXXAK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(CN4CCN(CC4)CC5=CC=CC=C5)O.Cl.Cl |
Synonymes |
8-(benzylamino)-7-[3-(4-benzylpiperazin-1-yl)-2-hydroxy-propyl]-1,3-di methyl-purine-2,6-dione dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



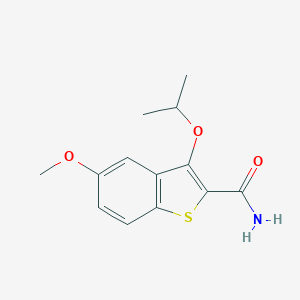
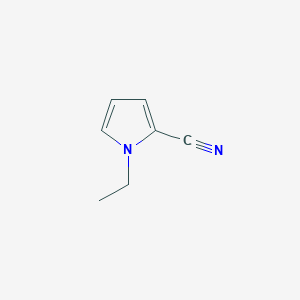
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
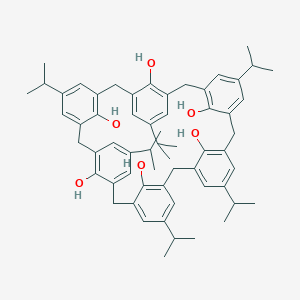
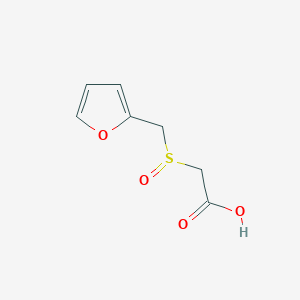
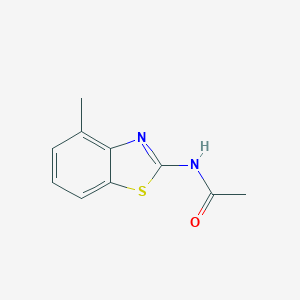
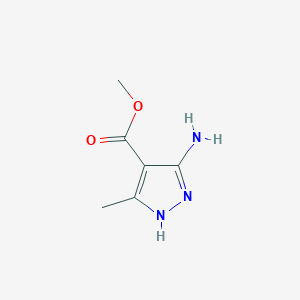
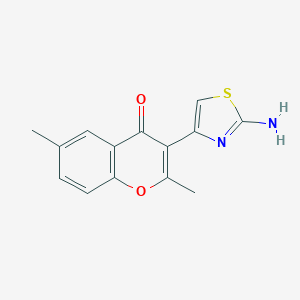

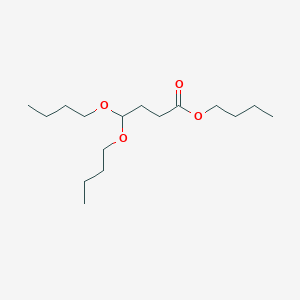
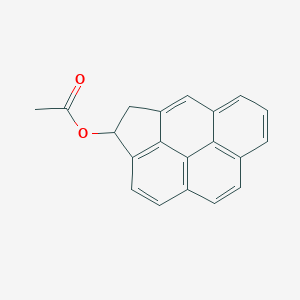
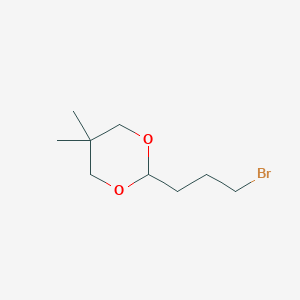
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
